1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKWPDLYRUGLO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS No. 22966-23-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 356.29 g/mol. The compound features a piperazine core, which is known for its diverse biological activities, including neuroactive and antimicrobial properties.
1. Antimicrobial Activity
Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the bromobenzyl group in this compound may enhance its interaction with bacterial membranes, leading to increased efficacy.
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a related study reported that piperazine-containing compounds effectively inhibited the growth of several cancer cell lines, suggesting that this compound could exhibit similar effects.
3. Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological properties. The incorporation of the bromobenzyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for neurological disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a vital role in neurotransmission and is a target in Alzheimer's disease treatment .
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.
Case Studies and Research Findings
A notable study synthesized several piperazine derivatives and evaluated their biological activity through in vitro assays. The results indicated that certain modifications to the piperazine structure significantly enhanced antibacterial and anticancer activities .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 5.12 | Antibacterial |
| Compound B | 3.45 | Anticancer |
| Compound C | 8.20 | AChE Inhibition |
This table summarizes findings from various studies assessing the efficacy of related compounds, indicating that structural variations can lead to significant differences in biological activity.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of piperazine compounds exhibit anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The incorporation of bromine in the structure may enhance its biological activity due to increased lipophilicity and potential interactions with cellular targets .
Antidepressant Effects
Piperazine derivatives are known for their psychoactive properties. Some studies suggest that modifications to the piperazine ring can lead to compounds with antidepressant effects. The presence of the bromobenzyl group may influence serotonin receptor activity, making it a candidate for further exploration in the treatment of depression and anxiety disorders .
Antimicrobial Activity
The antimicrobial potential of brominated piperazines has been documented, with some studies indicating effectiveness against a range of bacterial strains. The structural characteristics of 1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine suggest it may possess similar properties, warranting investigation into its efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromobenzyl Group
The 4-bromobenzyl group undergoes nucleophilic substitution under transition metal catalysis:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80–100°C to form biaryl derivatives. Typical yields range from 70–85% .
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Buchwald-Hartwig Amination : Forms aryl amines when treated with primary/secondary amines using Pd(OAc)₂ and Xantphos as catalysts (toluene, 110°C) .
Table 1: Cross-Coupling Reactions of the Bromobenzyl Group
Reactivity of the (2E)-Cinnamyl Moiety
The α,β-unsaturated enone system participates in:
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Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the double bond to a single bond, yielding 3-phenylpropyl-piperazine derivatives (95% conversion).
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Epoxidation : Reacts with m-CPBA (CH₂Cl₂, 0°C) to form an epoxide, though stereoselectivity requires optimization .
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Michael Addition : Accepts nucleophiles (e.g., amines, thiols) at the β-position under basic conditions .
Table 2: Transformations of the Cinnamyl Group
Piperazine Ring Functionalization
The secondary amines on the piperazine ring are sites for:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/NaH to form tertiary amines (80–90% yield) .
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Acylation : Acetylated with acetic anhydride/pyridine to produce acetamide derivatives .
Oxidative Degradation Pathways
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N-Oxidation : Treatment with H₂O₂/CH₃COOH generates piperazine N-oxide, confirmed by HRMS and NMR .
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Cinnamyl Oxidation : KMnO₄ in acidic conditions cleaves the double bond to form benzoic acid derivatives .
Key Research Findings
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The bromobenzyl group’s reactivity dominates synthetic applications, particularly in coupling reactions .
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The cinnamyl moiety’s stereochemistry influences addition reaction outcomes, with (E)-configuration favoring β-selectivity.
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Piperazine N-alkylation is pH-sensitive, requiring anhydrous conditions to avoid hydrolysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations at the 1-Position
Cinnarizine
- Structure : 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine .
- Key Differences : Replaces the 4-bromobenzyl group with a diphenylmethyl moiety.
- Activity : Calcium channel blocker used for vertigo and motion sickness. The diphenylmethyl group enhances hydrophobic interactions, while the absence of bromine reduces halogen-mediated binding .
Flunarizine
- Structure : 1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine .
- Key Differences : Features bis(4-fluorophenyl)methyl at the 1-position.
- Activity: Calcium channel blocker and antihistamine with vasodilatory effects; fluorinated substituents improve metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
Structural Analogues with Variations at the 4-Position
1-(4-Bromobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6q)
- Structure : Replaces cinnamyl with a nitrofuran-thiadiazole group .
- Key Differences : Nitrofuran-thiadiazole introduces electron-withdrawing and redox-active properties.
- Activity : Likely antimicrobial or anticancer due to nitrofuran’s role in generating cytotoxic radicals .
(2E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Isomeric Comparisons
Key SAR Insights :
- 1-Position : Halogenation (Br, F) improves lipophilicity and receptor affinity. Diphenylmethyl/bis(4-fluorophenyl) groups enhance CNS penetration .
- 4-Position : Conjugated systems (e.g., cinnamyl) support calcium channel interaction, while heterocycles (thiadiazole, nitrofuran) shift activity toward antimicrobial/anticancer effects .
- Stereochemistry : (E)-isomers generally exhibit superior biological activity due to optimal spatial arrangement .
Physicochemical Properties
- LogP: The 4-bromobenzyl group increases logP (~3.5–4.0) compared to non-halogenated analogs (e.g., Cinnarizine: logP ~3.0).
- Solubility : Bromine and cinnamyl groups reduce aqueous solubility, necessitating formulation adjustments for bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core can be functionalized using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by introduction of the (2E)-3-phenylprop-2-en-1-yl group via alkylation or click chemistry. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .
- Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1-(4-bromobenzyl)piperazine, propargyl bromide, K₂CO₃, DMF, RT, 6–7 h | 60–75% |
| 2 | (E)-3-phenylpropenyl chloride, Et₃N, DCM, 12 h | 50–65% |
Q. How is the stereochemical configuration (E/Z) of the propenyl group confirmed?
- Methodological Answer : The (2E)-configuration is confirmed via ¹H-NMR coupling constants (J = 12–16 Hz for trans alkenes) and X-ray crystallography. For instance, crystal structures of analogous compounds show bond angles and torsion angles consistent with E-configuration .
Q. What spectroscopic techniques are used for structural characterization?
- Answer : Key techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and piperazine ring conformation.
- X-ray diffraction : Resolves crystal packing, hydrogen bonding (e.g., C–H···O interactions in inversion dimers) .
- FT-IR : Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) can model interactions with targets like tyrosine kinases or GPCRs. For example, piperazine derivatives with bulky aryl groups show enhanced binding to hydrophobic pockets in enzyme active sites. Validation requires correlation with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
- Case Study : Derivatives with 4-bromobenzyl groups exhibited higher affinity for dopamine D3 receptors (ΔG = −9.2 kcal/mol) compared to non-brominated analogs .
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Answer : Systematic substitutions (e.g., replacing bromine with fluorine or altering the propenyl group’s aryl moiety) reveal key trends:
- Electron-withdrawing groups (e.g., Br, NO₂) enhance receptor binding but reduce solubility.
- Bulkier substituents on the propenyl chain increase steric hindrance, reducing activity against flexible enzymes .
- SAR Table :
| Substituent (R) | Target (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Br | 0.45 (Kinase A) | 0.12 |
| 4-F | 0.78 | 0.35 |
| 3-CF₃ | 1.20 | 0.08 |
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Discrepancies (e.g., varying antimicrobial potency in similar derivatives) are addressed by:
Standardizing assays : Use identical bacterial strains and growth conditions.
Computational validation : Compare molecular dynamics simulations to experimental IC₅₀ values.
Structural optimization : Introduce polar groups (e.g., hydroxyl) to improve membrane permeability .
Q. What computational methods optimize the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition.
- QSAR Models : Correlate descriptors (e.g., topological polar surface area, TPSA) with bioavailability. For this compound, TPSA ≈ 45 Ų suggests moderate absorption .
Data Contradiction Analysis
Q. Why do some studies report conflicting enzymatic inhibition results for similar piperazine derivatives?
- Answer : Variations arise from:
- Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration).
- Enzyme isoforms : Selectivity for kinase subtypes (e.g., EGFR vs. HER2).
- Sample purity : Impurities >5% significantly alter activity profiles .
Experimental Design Considerations
Q. How to design a crystallization protocol for X-ray analysis?
- Methodological Steps :
Solvent screening : Test ethanol/ethyl acetate (1:1) for slow evaporation.
Temperature control : Gradual cooling from 50°C to RT minimizes defects.
Cryoprotection : Use glycerol (20% v/v) for data collection at 100K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
